N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide
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Overview
Description
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide is a compound with a unique structure that includes a thiolane ring and a cyclopentene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in good yields with high diastereoselectivity . Another method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH4, followed by bromination and epoxidation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carboxamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity . This inhibition can affect various biochemical pathways, making it useful for studying metabolic disorders and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-ene-1-carboxamide derivatives: These compounds share the cyclopentene carboxamide structure but lack the thiolane ring.
2-oxabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring composition and functional groups.
Uniqueness
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide is unique due to the presence of both the thiolane ring and the cyclopentene carboxamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9(7-3-1-2-4-7)11-8-5-6-14-10(8)13/h1-2,7-8H,3-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTNMQXQIWUSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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